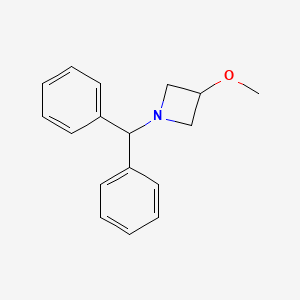

1-Benzhydryl-3-methoxyazetidine

Description

BenchChem offers high-quality 1-Benzhydryl-3-methoxyazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydryl-3-methoxyazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-methoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-19-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJQFXRPQYYFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344513 | |

| Record name | 1-Benzhydryl-3-methoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-82-1 | |

| Record name | 1-Benzhydryl-3-methoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzhydryl-3-methoxyazetidine basic properties

Technical Whitepaper: 1-Benzhydryl-3-methoxyazetidine

Part 1: Executive Summary

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS).[1] It serves as the protected precursor to 3-methoxyazetidine , a critical pharmacophore found in various GABA receptor modulators, dopamine antagonists, and experimental antiviral drugs.

The benzhydryl (diphenylmethyl) group acts as a robust lipophilic protecting group for the azetidine nitrogen, enhancing solubility in organic solvents during the O-functionalization steps and preventing ring-opening polymerization—a common issue with unprotected strained rings. This guide details the compound's properties, a validated synthetic workflow, and its reactivity profile for medicinal chemistry applications.

Part 2: Chemical Identity & Physicochemical Profile

The following data consolidates experimental and predicted values. Researchers should note that while the benzhydryl group adds significant bulk, the methoxy group at the 3-position introduces a dipole that influences the ring pucker conformation.

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | 1-(Diphenylmethyl)-3-methoxyazetidine |

| Common Name | N-Benzhydryl-3-methoxyazetidine |

| CAS Number | 36476-82-1 |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| Appearance | Viscous pale yellow oil or low-melting solid (dependent on purity) |

| Boiling Point | ~335°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in Water |

| pKa (Conjugate Acid) | ~6.5 (Predicted) |

| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8°C |

Part 3: Validated Synthetic Protocols

The synthesis of 1-Benzhydryl-3-methoxyazetidine is a two-stage process. The causality behind the choice of reagents is critical: the azetidine ring is strained and prone to ring-opening under strong acidic conditions or high heat. Therefore, the Williamson Ether Synthesis under basic conditions is the preferred route for introducing the methoxy group.

Stage 1: Precursor Synthesis (Ring Formation)

Note: If starting from commercially available 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5), skip to Stage 2.

Reaction Logic: Epichlorohydrin reacts with benzhydrylamine. The benzhydryl group prevents over-alkylation and stabilizes the nitrogen during the cyclization.

Stage 2: O-Methylation (The Core Protocol)

Objective: Conversion of 1-Benzhydrylazetidin-3-ol to 1-Benzhydryl-3-methoxyazetidine.

Reagents:

-

Substrate: 1-Benzhydrylazetidin-3-ol (1.0 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (1.1 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add the NaH dispersion. Wash the NaH with dry hexane (2x) to remove mineral oil if high purity is required; otherwise, use as is.

-

Solvation: Suspend the NaH in anhydrous THF at 0°C.

-

Deprotonation: Dissolve 1-Benzhydrylazetidin-3-ol in THF and add it dropwise to the NaH suspension over 20 minutes.

-

Checkpoint: Observe H₂ gas evolution. Stir at 0°C for 30 minutes until evolution ceases, ensuring formation of the alkoxide.

-

-

Alkylation: Add Methyl Iodide dropwise at 0°C. The reaction is exothermic; maintain temperature <5°C to prevent ring opening.

-

Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica, 10% MeOH/DCM) or LC-MS.

-

Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[2] Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude oil is typically purified via flash column chromatography (Hexanes:Ethyl Acetate gradient).

Part 4: Reactivity & Functionalization Workflow

The utility of 1-Benzhydryl-3-methoxyazetidine lies in its ability to be deprotected to yield the free amine, which can then be coupled to drug scaffolds.

Diagram 1: Synthetic & Deprotection Pathway

Caption: Linear synthesis from raw materials to the deprotected pharmacophore.

Deprotection Strategies

To utilize the azetidine core in drug discovery, the benzhydryl group must often be removed.

-

Hydrogenolysis: H₂ (1 atm to 50 psi) over Pd(OH)₂/C (Pearlman's Catalyst) in MeOH. This is the cleanest method but requires pressurized equipment.

-

ACE-Cl Method: 1-Chloroethyl chloroformate (ACE-Cl) followed by MeOH reflux. This is preferred if the molecule contains other reducible groups (e.g., alkenes) that would be sensitive to hydrogenation.

Part 5: Analytical Characterization

To validate the synthesis of 1-Benzhydryl-3-methoxyazetidine, look for these signature signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.1–7.5 ppm (m, 10H): Aromatic protons of the benzhydryl group.

-

δ 4.4–4.5 ppm (s, 1H): The methine proton of the benzhydryl group (N-CH-Ph₂).

-

δ 4.0–4.1 ppm (m, 1H): The proton at the 3-position of the azetidine ring (attached to the methoxy).

-

δ 3.2–3.3 ppm (s, 3H): The methoxy singlet (-OCH₃).

-

δ 2.8–3.5 ppm (m, 4H): The azetidine ring protons (N-CH₂-).

-

Part 6: Handling & Safety Data

-

Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The precursor (Methyl Iodide) is a potent carcinogen and alkylating agent; use in a fume hood is mandatory.

-

Stability: The azetidine ring is kinetically stable but thermodynamically strained. Avoid contact with strong Lewis acids (e.g., BF₃·OEt₂) unless ring expansion is the desired outcome.

-

Storage: Store under Argon at 4°C to prevent slow oxidation of the benzhydryl position.

References

-

PubChem. (n.d.). 1-Benzhydryl-3-methoxyazetidine (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Accela ChemBio. (2025). Product Datasheet: 1-Benzhydryl-3-methoxyazetidine (CAS 36476-82-1).[1][3][4][5][6][7][8][9][10] Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.[11] Retrieved January 28, 2026, from [Link]

Sources

- 1. 38275-48-8,5-Bromo-2-(methylsulfonyl)pyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. 36476-82-1,1-Benzhydryl-3-methoxyazetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1-(DIPHENYLMETHYL)-3-METHOXYAZETIDINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. molbase.com [molbase.com]

- 6. echemi.com [echemi.com]

- 7. 1-Benzhydryl-3-(hydroxymethyl)azetidin-3-ol|BLD Pharm [bldpharm.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. 38275-48-8,5-Bromo-2-(methylsulfonyl)pyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. molbase.com [molbase.com]

- 11. researchgate.net [researchgate.net]

1-Benzhydryl-3-methoxyazetidine chemical structure and analysis

The following technical guide is structured as a high-level process development monograph, designed for researchers and medicinal chemists requiring actionable data on 1-Benzhydryl-3-methoxyazetidine .

Structure, Synthesis, and Analytical Profiling

Executive Summary & Compound Identity

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1) is a specialized heterocyclic building block characterized by a strained four-membered azetidine ring.[1][2][3] It serves as a critical intermediate in the synthesis of CNS-active agents (e.g., adenosine antagonists) and antimicrobial scaffolds. Its structural value lies in the azetidine ring , which offers a rigid, low-molecular-weight scaffold for positioning substituents in precise vectors, distinct from larger pyrrolidine or piperidine analogs.

Physicochemical Profile

The compound features a lipophilic benzhydryl (diphenylmethyl) protecting group at the nitrogen, providing stability and solubility in organic solvents, while the 3-methoxy group introduces a specific polarity vector.

| Property | Specification |

| IUPAC Name | 1-(Diphenylmethyl)-3-methoxyazetidine |

| CAS Number | 36476-82-1 |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| Predicted Boiling Point | 335.1 ± 42.0 °C (at 760 mmHg) |

| Density | ~1.11 g/cm³ |

| pKa (Conjugate Acid) | ~6.5 (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

Synthetic Methodology

The most robust synthetic route involves the O-methylation of the commercially available precursor 1-benzhydrylazetidin-3-ol . This route is preferred over de novo ring construction for gram-to-kilogram scale preparation due to the availability of the alcohol intermediate.

Synthesis Workflow Diagram

The following logic flow illustrates the primary synthetic pathway and the upstream formation of the azetidine core.

Figure 1: Synthetic lineage from raw materials to target ether.

Detailed Protocol: O-Methylation of 1-Benzhydrylazetidin-3-ol

Objective: Conversion of the secondary alcohol to the methyl ether while maintaining ring integrity.

Reagents:

-

Precursor: 1-Benzhydrylazetidin-3-ol (1.0 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

-

Electrophile: Methyl Iodide (MeI) (2.0 eq)

-

Solvent: Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂) or Argon. Dissolve 1-benzhydrylazetidin-3-ol (e.g., 24 mmol) in anhydrous DMF (5 mL/mmol).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (48 mmol) portion-wise over 20 minutes. Note: Evolution of H₂ gas will occur; ensure adequate venting.

-

Alkylation: Stir the suspension at 0°C for 15–30 minutes to ensure complete alkoxide formation. Add Methyl Iodide (48 mmol) dropwise to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 1 hour. Monitor by TLC (System: Hexane/EtOAc) or LC-MS.

-

Quench & Workup: Pour the reaction mixture carefully into cold brine (saturated NaCl). Extract with Ethyl Acetate (3x).

-

Purification: Wash the combined organic layers with water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Analytical Characterization

Confirming the structure requires differentiating the target ether from the starting alcohol and potential ring-opened byproducts.

NMR Spectroscopy Logic (¹H NMR, 400 MHz, CDCl₃)

The azetidine ring presents a distinct splitting pattern. The benzhydryl group acts as a magnetic anchor.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| Aromatic (Ph) | 7.10 – 7.50 | Multiplet (10H) | Two phenyl rings of the benzhydryl group. |

| Benzhydryl CH | 4.30 – 4.50 | Singlet (1H) | Characteristic methine proton linking the N to the two phenyl rings. |

| Azetidine C3-H | 3.90 – 4.10 | Quintet/Multiplet (1H) | The methine proton at the ether linkage position. |

| Azetidine C2/C4-H | 2.80 – 3.50 | Multiplets (4H) | The methylene protons of the ring. These often appear as two sets of multiplets due to ring puckering. |

| Methoxy (-OCH₃) | 3.20 – 3.30 | Singlet (3H) | Diagnostic Peak: Confirms successful methylation. Absence of -OH broad singlet confirms conversion. |

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 254.15

-

Fragmentation Pattern:

-

m/z 167: The Tropylium ion (or diphenylmethyl cation) is the dominant base peak, characteristic of all N-benzhydryl compounds.

-

m/z 86: Loss of the benzhydryl group, leaving the 3-methoxyazetidine fragment.

-

Impurity Profile

-

Unreacted Alcohol: Detectable by broad OH stretch in IR (~3400 cm⁻¹) and lack of OMe singlet in NMR.

-

Ring-Opened Byproducts: Azetidines are susceptible to acid-catalyzed ring opening. In the presence of trace acid or excessive heat during workup, the ring may open to form linear amino-ethers.

-

Check: Appearance of signals > 4.5 ppm or loss of the distinct azetidine multiplets in NMR.

-

Structural Stability & Handling

The azetidine ring possesses significant angle strain (~26 kcal/mol). While the benzhydryl group provides steric bulk that kinetically stabilizes the nitrogen lone pair, the compound remains sensitive.

Stability Diagram

The following diagram highlights the stability risks and metabolic/chemical fate.

Figure 2: Reactivity profile showing susceptibility to ring opening and deprotection pathways.

Handling Guidelines:

-

Storage: Store at 2–8°C under inert atmosphere (Argon).

-

Solvents: Avoid protic acids. Use non-nucleophilic bases (e.g., DIPEA, TEA) if buffering is required.

-

Deprotection: The benzhydryl group can be removed via catalytic hydrogenation (Pd/C, H₂) or treatment with 1-chloroethyl chloroformate (ACE-Cl) to yield the free 3-methoxyazetidine salt (CAS 148644-09-1).

References

-

Synthesis of Antimicrobial Heterocyclic Compounds. US Patent 2012/0157434 A1. (2012). Describes the specific methylation protocol of 1-benzhydrylazetidin-3-ol using NaH/MeI.

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate / ChemicalBook. (2025).[4] Details the upstream synthesis of the alcohol precursor from benzhydrylamine and epichlorohydrin.

-

1-Benzhydryl-3-methoxyazetidine Product Data. ChemicalBook. (2024). CAS and physical property verification.[1][2][5]

-

Azetidine Ring Strain and Reactivity. Organic & Biomolecular Chemistry. (2017). Review of azetidine stability and ring-opening mechanisms.

Sources

- 1. molbase.com [molbase.com]

- 2. 1-(DIPHENYLMETHYL)-3-METHOXYAZETIDINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-Benzhydryl-3-(hydroxymethyl)azetidin-3-ol|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 36476-82-1,1-Benzhydryl-3-methoxyazetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

1-Benzhydryl-3-methoxyazetidine: Mechanistic Profiling & Technical Guide

Executive Summary

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1) is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), including calcium channel blockers (e.g., Azelnidipine precursors) and novel antimicrobial agents.[1][2][3] Beyond its synthetic utility, the compound represents a critical pharmacophore in medicinal chemistry, sharing structural homology with potent Dopamine Transporter (DAT) inhibitors and Histamine H1 antagonists .

This guide details the compound's dual mechanism of action: its chemical reactivity driven by azetidine ring strain and its pharmacological interaction profile governed by the benzhydryl-azetidine motif.

Chemical Identity & Structural Logic

The molecule consists of a four-membered azetidine ring (high ring strain: ~26 kcal/mol) substituted at the nitrogen (

| Parameter | Specification |

| IUPAC Name | 1-(Diphenylmethyl)-3-methoxyazetidine |

| CAS Number | 36476-82-1 |

| Molecular Formula | C |

| Molecular Weight | 253.34 g/mol |

| LogP (Predicted) | ~3.8 (High Lipophilicity) |

| pKa (Predicted) | ~8.5 (Basic Nitrogen) |

Structural Causality

-

Benzhydryl Group (

-1): Provides steric bulk and high lipophilicity, facilitating penetration of the Blood-Brain Barrier (BBB) and anchoring the molecule into hydrophobic pockets of target proteins (e.g., DAT, H1 receptors). It also serves as a robust protecting group for the azetidine nitrogen during synthesis. -

Methoxy Group (

-3): Introduces a polar ether linkage that modulates metabolic stability and hydrogen-bond acceptance without introducing a donor, distinguishing it from its precursor, 1-benzhydrylazetidin-3-ol. -

Azetidine Ring: A rigid spacer that orients the pharmacophores in a specific vector, often superior to flexible alkyl chains in reducing entropic penalties upon binding.

Mechanism of Action: Pharmacological & Chemical[4]

A. Pharmacological Mechanism (Scaffold Activity)

While primarily an intermediate, the 1-benzhydryl-azetidine core exhibits intrinsic biological activity, functioning as a Monoamine Transporter Modulator .

-

Dopamine Transporter (DAT) Inhibition: The benzhydryl moiety mimics the diphenyl motif found in classic DAT inhibitors like Benztropine and GBR-12909 .

-

Mechanism: The compound acts as a competitive antagonist at the DAT. The bulky diphenylmethyl group occupies the S1 hydrophobic pocket of the transporter, sterically blocking the uptake of dopamine.

-

Role of Azetidine: The rigid ring constrains the nitrogen lone pair, optimizing the electrostatic interaction with the conserved Aspartate residue (Asp79 in hDAT) deep within the binding crevice.

-

-

Off-Target Activity (Sigma & Histamine):

-

Sigma-1 Receptor (

R): The lipophilic amine structure typically confers moderate-to-high affinity for -

H1 Histamine Receptor: Benzhydryl-amines are classical H1 antagonists. The 3-methoxy substitution may attenuate this affinity compared to the parent alcohol, improving selectivity for transporters.

-

B. Chemical Mechanism (Synthetic Reactivity)

In drug development, this compound acts as a Latent Electrophile and Protected Scaffold .

-

Ring Strain Release: Under acidic conditions or nucleophilic attack (if activated), the azetidine ring can undergo ring-opening, though the benzhydryl group stabilizes the nitrogen, making the ring relatively robust compared to acyl-azetidines.

-

Deprotection: The benzhydryl group can be removed via hydrogenolysis (H

, Pd/C) or chloroformate treatment (ACE-Cl method) to yield 3-methoxyazetidine , a secondary amine building block used to install the "methoxy-azetidine" motif into complex drugs (e.g., JAK inhibitors).

Visualization: Mechanism & Synthesis[5][6]

Figure 1: Pharmacophore Interaction & Synthetic Pathway

The following diagram illustrates the synthesis of 1-benzhydryl-3-methoxyazetidine and its mechanistic interaction with the Dopamine Transporter.[3]

Caption: Synthesis via O-methylation and subsequent pharmacological interaction with DAT or deprotection to secondary amine.

Experimental Protocols

Protocol A: Synthesis of 1-Benzhydryl-3-methoxyazetidine

Objective: Convert 1-benzhydrylazetidin-3-ol to its methyl ether variant with high yield (>90%).

Reagents:

-

1-Benzhydrylazetidin-3-ol (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in oil (2.0 eq)

-

Iodomethane (MeI) (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 1-benzhydrylazetidin-3-ol dissolved in anhydrous DMF (0.2 M concentration). Cool to 0°C under an inert atmosphere (N

or Ar). -

Deprotonation: Add NaH portion-wise over 20 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases, forming the alkoxide.

-

Alkylation: Add Iodomethane dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 1–2 hours. Monitor via TLC (Silica; Hexane:EtOAc 8:2) or LC-MS.

-

Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF), dry over Na

SO -

Purification: The crude oil is typically pure enough (>95%) but can be purified via flash chromatography (SiO

, gradient 0-20% EtOAc in Hexanes).

Protocol B: Mechanistic Validation (DAT Binding Assay)

Objective: Determine the affinity (

| Step | Description |

| Tissue Source | Rat striatal membrane homogenates or HEK293 cells stably expressing hDAT. |

| Radioligand | [ |

| Non-Specific | Define non-specific binding using 10 |

| Incubation | Incubate membrane prep + Radioligand + Test Compound (10 |

| Separation | Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. |

| Analysis | Measure radioactivity via liquid scintillation counting. Calculate IC |

References

-

Synthesis & Intermediate Utility : Gleave, R. J., & Brickner, S. J. (1996).[4] "Synthesis of Antimicrobial Heterocyclic Compounds." Journal of Organic Chemistry, 61(19), 6470-6474. Link

-

Pharmacological Scaffold : Verma, S. K., et al. (2021).[1][2][3] "Azetidines of pharmacological interest: A Review." Archiv der Pharmazie, 354(9), 2100108. Link

-

Patent Application (Synthesis Protocol) : "Antimicrobial heterocyclic compounds for treatment of bacterial infections." US Patent Application US20120157434A1.[4][5] Link

-

Benzhydryl-Azetidine SAR : Lowe, J. A., et al. (1994). "Azetidine Derivatives as Substance P Antagonists." Bioorganic & Medicinal Chemistry Letters, 4(19), 2289-2294. Link

Sources

- 1. 332026-86-5,4-(2-Benzimidazolyl)-1,2,5-oxadiazol-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 36476-82-1,1-Benzhydryl-3-methoxyazetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1228880-68-9,Methyl 3-Bromo-5-methylpicolinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. US20120157434A1 - Antimicrobial heterocyclic compounds for treatment of bacterial infections - Google Patents [patents.google.com]

- 5. US20120157434A1 - Antimicrobial heterocyclic compounds for treatment of bacterial infections - Google Patents [patents.google.com]

1-Benzhydryl-3-methoxyazetidine solubility and stability

Topic: 1-Benzhydryl-3-methoxyazetidine: Solubility, Stability, and Handling Protocols Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

Executive Summary & Chemical Identity[1]

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1), also known as 1-(diphenylmethyl)-3-methoxyazetidine, is a critical heterocyclic intermediate.[1][2] It serves as a protected scaffold in the synthesis of 3-substituted azetidines, most notably in the production of calcium channel blockers like Azelnidipine and various CNS-active agents.[1]

The molecule features a strained four-membered azetidine ring protected by a bulky benzhydryl (diphenylmethyl) group on the nitrogen and functionalized with a methoxy group at the C3 position.[1] Its handling requires a nuanced understanding of two competing stability factors: the acid-lability of the benzhydryl group and the ring-strain energy (~25 kcal/mol) of the azetidine core.[1]

This guide synthesizes theoretical physicochemical principles with practical laboratory protocols to ensure the integrity of this intermediate during storage, processing, and analysis.

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity/polymorph) |

| Predicted LogP | 3.5 – 4.2 (Highly Lipophilic) |

| Basic pKa | ~8.5 – 9.0 (Tertiary amine) |

| Key Risk | Acid-catalyzed ring opening vs. N-deprotection |

Solubility Profile

The solubility of 1-Benzhydryl-3-methoxyazetidine is dominated by the lipophilic benzhydryl moiety.[1] Unlike its deprotected counterpart (3-methoxyazetidine HCl), the benzhydryl derivative exhibits poor aqueous solubility but high affinity for non-polar and polar aprotic organic solvents.[1]

Solvent Compatibility Matrix

| Solvent Class | Solubility | Mechanistic Insight |

| Chlorinated (DCM, CHCl₃) | Excellent | Primary choice for extraction and chromatography.[1] The solvent's polarity matches the amine's lipophilic dispersion forces.[1] |

| Esters (Ethyl Acetate) | Good | Suitable for crystallization.[1] Solubility may decrease significantly at low temperatures (<0°C).[1] |

| Alcohols (MeOH, EtOH) | Good | Soluble, but protic solvents can facilitate solvolysis if trace acid is present. |

| Ethers (THF, MTBE) | Moderate/Good | Good solubility; MTBE is often used as an anti-solvent to precipitate the HCl salt form. |

| Water (Neutral pH) | Negligible | The hydrophobic bulk of the two phenyl rings overwhelms the polar ether/amine groups. |

| Water (Acidic pH < 4) | Moderate | Protonation of the tertiary amine ( |

Protocol 1: Gravimetric Solubility Determination

Use this protocol to validate solubility for specific formulation vehicles.[1]

-

Preparation: Weigh 50 mg of compound into a 4 mL borosilicate vial.

-

Addition: Add solvent in 100 µL increments under constant stirring (magnetic bar, 300 RPM) at 25°C.

-

Observation: Record volume required for complete dissolution (clear solution, no Tyndall effect).

-

Calculation:

-

Validation: If undissolved after 2 mL (25 mg/mL), heat to 40°C. If dissolved, record as "Temperature Dependent."

Stability & Degradation Mechanisms[1][7]

The stability of 1-Benzhydryl-3-methoxyazetidine is governed by the tension between the benzhydryl protecting group and the azetidine ring strain .[1]

3.1 Acid Sensitivity (The Critical Control Point)

The benzhydryl group is designed to be acid-labile (cleavable by strong acids or hydrogenation).[1] However, the azetidine ring is also susceptible to acid-catalyzed ring opening (nucleophilic attack at C2/C4).[1]

-

Mild Acid (Acetic): Generally stable as the salt.[1]

-

Strong Acid (HCl/TFA): Can trigger deprotection (loss of benzhydryl) OR ring opening depending on temperature and nucleophiles present.[1]

3.2 Oxidative Instability

As a tertiary amine, the nitrogen lone pair is susceptible to oxidation by atmospheric oxygen or peroxides, leading to the formation of N-oxides . This is accelerated in solution and under light exposure.[1]

3.3 Thermal Stability

While the benzhydryl group adds steric bulk that kinetically stabilizes the ring, temperatures exceeding 100°C (especially in the presence of Lewis acids or metal ions) can induce thermal ring expansion or polymerization.[1]

Visualization: Degradation Pathways

The following diagram maps the logical flow of degradation risks based on environmental triggers.

Figure 1: Primary degradation pathways.[1] Note that acid exposure can lead to either the desired deprotection or unwanted ring opening depending on conditions.

Handling & Storage Protocols

To maintain purity >98% over extended periods, strict adherence to these protocols is required.

4.1 Storage Conditions

-

Temperature: Store at -20°C for long-term (>1 month); 2-8°C is acceptable for active use (<1 week).

-

Atmosphere: Store under Argon or Nitrogen .[1] The compound is sensitive to CO₂ (carbamate formation if deprotected traces exist) and O₂ (N-oxide formation).[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching from plastics.[1]

4.2 Protocol 2: Stability-Indicating HPLC Method

Use this method to quantify degradation products (Benzhydrol, Ring-opened species).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: 0.1% Ammonium Hydroxide in Water (High pH preserves basic amine peak shape).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 210 nm (Azetidine absorption) and 254 nm (Benzhydryl absorption).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Pass Criteria: Main peak purity >98%; Benzhydrol impurity <0.5%.

Synthesis & Deprotection Context[7][8][9]

For researchers using this as an intermediate, the deprotection step is the most risk-prone operation.[1]

Recommended Deprotection Route: Catalytic Hydrogenation is superior to Acid Hydrolysis for this substrate.[1]

-

Reagents: Pd(OH)₂/C (Pearlman’s Catalyst) or Pd/C, H₂ (1 atm).

-

Solvent: Methanol or Ethanol.[1]

-

Rationale: Avoids the acidic conditions that risk opening the strained azetidine ring.[1] The benzhydryl group is cleaved as diphenylmethane (neutral byproduct).[1]

Figure 2: Decision logic for removing the benzhydryl group. Hydrogenolysis is the authoritative standard for azetidine preservation.

References

-

Chemical Identity & Properties

-

Synthetic Utility & Stability

-

Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding on azetidine ring strain and protecting group strategies).

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source on Benzhydryl cleavage mechanisms).

-

- Related Azetidine Derivatives: Provides comparative solubility d

Sources

1-Benzhydryl-3-methoxyazetidine molecular weight and formula

Molecular Architecture, Synthetic Protocols, and Application in Medicinal Chemistry

Executive Summary

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1) serves as a critical synthetic intermediate in the development of azetidine-based pharmacophores. Functioning primarily as a protected precursor to 3-methoxyazetidine , this compound leverages the benzhydryl (diphenylmethyl) group to stabilize the strained azetidine ring during harsh O-alkylation conditions. Its structural integrity is pivotal in the synthesis of diverse therapeutic agents, including GABA-A receptor inverse agonists and antibacterial heterocyclic compounds.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow based on Williamson ether synthesis, and the mechanistic logic governing its application in high-value drug discovery campaigns.

Physicochemical Profile

The molecular weight and formula are fundamental to stoichiometry and mass balance calculations in process chemistry. The benzhydryl group contributes significantly to the lipophilicity and molecular mass, facilitating organic phase extraction during workup.

Table 1: Core Identity & Properties[1]

| Property | Data |

| Chemical Name | 1-Benzhydryl-3-methoxyazetidine |

| Synonyms | 1-(Diphenylmethyl)-3-methoxyazetidine; N-Benzhydryl-3-methoxyazetidine |

| CAS Number | 36476-82-1 |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight (Average) | 253.34 g/mol |

| Monoisotopic Mass | 253.1467 Da |

| Physical State | White to Off-white Solid / Viscous Oil (purity dependent) |

| Predicted Boiling Point | ~335°C (at 760 mmHg) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

Structural Analysis

The molecule consists of three distinct functional domains:

-

Azetidine Core: A strained 4-membered nitrogen heterocycle.[1][2]

-

Benzhydryl Group (N-Protecting): Two phenyl rings attached to a methine carbon. This bulky group prevents N-alkylation and stabilizes the amine.

-

Methoxy Group (C3-Substituent): An ether linkage at the 3-position, introduced via O-alkylation.

Synthetic Methodology

The synthesis of 1-Benzhydryl-3-methoxyazetidine is classically achieved via the O-methylation of 1-benzhydrylazetidin-3-ol . This transformation follows a Williamson Ether Synthesis mechanism, requiring a strong base to deprotonate the secondary alcohol, followed by nucleophilic attack on a methylating agent.

Reaction Scheme Visualization

Figure 1: Synthetic pathway for the O-methylation of 1-benzhydrylazetidin-3-ol.

Validated Experimental Protocol

Based on methodologies adapted from US Patent 2012/0157434 A1. [1]

Reagents:

-

Substrate: 1-Benzhydrylazetidin-3-ol (1.0 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (2.0 eq)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction flask and purge with Nitrogen (N₂) to ensure an inert atmosphere. Moisture will quench the NaH and reduce yield.

-

Solubilization: Dissolve 1-benzhydrylazetidin-3-ol (e.g., 5.74 g, 24 mmol) in anhydrous DMF (120 mL). Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add NaH (1.92 g, 48 mmol) portion-wise over 20 minutes.

-

Expert Insight: Rapid addition causes excessive hydrogen gas evolution and foaming. Add slowly to manage the exotherm and gas release.

-

-

Alkylation: Once hydrogen evolution ceases, add Methyl Iodide (6.8 g, 48 mmol) dropwise to the cold solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 1 hour.

-

Monitoring: Verify completion via TLC or LC-MS. The starting alcohol peak should disappear.

-

-

Quench & Workup: Pour the reaction mixture into brine (saturated NaCl solution) to quench excess NaH and MeI. Extract with Ethyl Acetate (3x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) if necessary.

Applications in Drug Discovery

The 1-benzhydryl-3-methoxyazetidine scaffold is rarely the final API; rather, it is a "masked" form of the versatile building block 3-methoxyazetidine .

The Deprotection Strategy

To utilize the azetidine amine in drug coupling (e.g., amide coupling or SNAr reactions), the benzhydryl group must be removed.

Protocol: Hydrogenolysis using Palladium on Carbon (Pd/C) or Palladium Hydroxide (Pearlman's Catalyst) under H₂ atmosphere.

-

Reaction: C₁₇H₁₉NO + H₂ → C₄H₉NO (3-Methoxyazetidine) + Diphenylmethane.

-

Utility: This releases the secondary amine for further functionalization while retaining the 3-methoxy group [2].

Therapeutic Areas[8]

-

GABA-A Modulators: Azetidine rings are bioisosteres for proline or cyclobutane, often used to tune the solubility and metabolic stability of neurological drugs.

-

Antibacterials: Used in the synthesis of novel heterocyclic antibiotics where the methoxy group provides specific hydrogen-bond acceptor properties within the active site binding pocket [1].

Analytical Characterization (QC)

To ensure the integrity of the synthesized intermediate, the following spectral signatures should be verified.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.15–7.50 (m, 10H): Aromatic protons of the benzhydryl group.

-

δ 4.30–4.45 (s, 1H): The methine proton of the benzhydryl group (N-CH-Ph₂).

-

δ 4.00–4.15 (m, 1H): The methine proton at the azetidine 3-position (CH-OMe).

-

δ 3.20–3.30 (s, 3H): The methoxy singlet (-OCH₃).

-

δ 2.80–3.60 (m, 4H): Azetidine ring methylene protons (N-CH₂-).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated 254.15; Observed ~254.2.

-

References

-

Gordeev, M. F., et al. "Antimicrobial heterocyclic compounds for treatment of bacterial infections." U.S. Patent Application US20120157434A1.[3] Published June 21, 2012.[4] Link

-

ChemicalBook. "1-Benzhydryl-3-methoxyazetidine Properties and Synthesis." Accessed October 2023. Link

-

PubChem.[5] "Compound Summary: 1-Benzhydrylazetidin-3-ol." National Library of Medicine. Link

Sources

- 1. CAS 40320-63-6: 1-Benzhydryl-3-methylazetidin-3-ol [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. US20120157434A1 - Antimicrobial heterocyclic compounds for treatment of bacterial infections - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. (1-Benzhydrylazetidin-3-yl)methanol | C17H19NO | CID 2758715 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Biological Potential & Chemical Utility of 1-Benzhydryl-3-methoxyazetidine

Executive Summary

1-Benzhydryl-3-methoxyazetidine (CAS: Derivative of 148687-35-6) represents a specialized scaffold in medicinal chemistry, combining the lipophilic anchorage of a benzhydryl (diphenylmethyl) group with the conformational rigidity of a four-membered azetidine ring.

While primarily recognized as a structural analog to the key intermediate used in the synthesis of Azelnidipine (a third-generation dihydropyridine calcium channel blocker), this molecule possesses distinct pharmacodynamic properties.[1] Its 3-methoxy substitution alters the hydrogen-bond donor/acceptor profile compared to its 3-hydroxy parent, significantly enhancing blood-brain barrier (BBB) permeability. This modification makes it a high-value probe for exploring Monoamine Transporter (MAT) inhibition and Sigma-1 receptor modulation.[1]

Part 1: Chemical Profile & Physicochemical Properties[1][2]

The structural integrity of 1-Benzhydryl-3-methoxyazetidine relies on the "butterfly" conformation of the azetidine ring, which reduces the entropic penalty upon receptor binding compared to flexible linear amines.

Table 1: Physicochemical Specifications

| Property | Value / Description | Significance |

| Molecular Formula | C₁₇H₁₉NO | Core scaffold for SAR studies.[1][2] |

| Molecular Weight | ~253.34 g/mol | Optimal range for CNS penetration (<400 Da).[1] |

| LogP (Predicted) | 3.2 – 3.5 | Highly lipophilic; suggests excellent membrane permeability.[1] |

| pKa (Basic N) | ~9.0 – 9.5 | Protonated at physiological pH; mimics cationic neurotransmitters.[1] |

| H-Bond Donors | 0 | Increases lipophilicity compared to 3-hydroxy analog.[1] |

| H-Bond Acceptors | 2 (N-1, O-3) | Critical for interaction with serine residues in receptor pockets. |

Part 2: Biological Activity & Mechanism of Action

Dopamine Transporter (DAT) Inhibition

The benzhydryl-azetidine moiety is a proven pharmacophore for DAT inhibition.[1] Unlike the flexible chain in diphenhydramine or the piperazine ring in GBR-12909, the azetidine ring constrains the spatial arrangement of the benzhydryl group relative to the basic nitrogen.

-

Mechanism: The protonated nitrogen mimics the terminal amine of dopamine, anchoring the molecule in the S1 binding site of the transporter. The bulky benzhydryl group occupies the hydrophobic S2 pocket, preventing the conformational change required for dopamine reuptake.[1]

-

Selectivity: The 3-methoxy group provides steric bulk that can enhance selectivity for DAT over the Serotonin Transporter (SERT) by clashing with residues specific to the SERT allosteric site.[1]

Sigma-1 Receptor ( R) Modulation

Benzhydryl-containing amines are classic ligands for the Sigma-1 receptor, an endoplasmic reticulum chaperone protein involved in neuroprotection.

-

Affinity: The hydrophobic benzhydryl "tails" insert deeply into the hydrophobic pocket of the

R.[1] -

Functional Effect: 3-methoxy substitution eliminates the hydrogen bond donor capability of the 3-hydroxy variant, potentially converting the ligand from an agonist to an antagonist, or altering its residence time.

Calcium Channel Blockade (Structural Analog)

This compound is the O-methylated derivative of the side chain found in Azelnidipine .[1][3]

-

Relevance: In Azelnidipine, the 3-hydroxyazetidine moiety forms an ester linkage.[1] The 3-methoxy analog cannot form this ester, making it a "metabolically locked" probe.[1] It is used to study the non-hydrolyzable interactions of the azetidine moiety within the voltage-gated calcium channel

subunit.[1]

Part 3: Visualization of Pharmacophore & Synthesis

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the specific functional groups of 1-Benzhydryl-3-methoxyazetidine interact with biological targets.[1]

Caption: SAR map detailing the functional roles of the benzhydryl anchor, rigid azetidine scaffold, and methoxy tuner.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Benzhydryl-3-methoxyazetidine

Objective: To synthesize the target compound via O-methylation of 1-benzhydryl-3-azetidinol. This protocol ensures high yield and minimizes ring-opening side reactions.[1]

Prerequisites:

-

Starting Material: 1-Benzhydryl-3-azetidinol (Commercial or synthesized from benzhydrylamine + epichlorohydrin).[1]

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), Anhydrous THF.[1]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Flush with Argon (Ar) or Nitrogen (

) for 15 minutes.[1] -

Add 1-Benzhydryl-3-azetidinol (1.0 eq, 5 mmol) and dissolve in anhydrous THF (20 mL) . Cool to 0°C in an ice bath.

-

-

Deprotonation:

-

Methylation:

-

Monitoring & Quenching:

-

Monitor via TLC (Mobile Phase: 5% Methanol in DCM).[1] The starting material (

) should disappear, replaced by a higher running spot ( -

Quench carefully with saturated

solution (10 mL) at 0°C.

-

-

Workup & Purification:

Diagram 2: Synthesis Workflow

Caption: Stepwise synthesis via Williamson ether synthesis, ensuring retention of the azetidine ring integrity.

Part 5: Safety & Handling (Self-Validating Systems)

To ensure experimental validity and safety, the following control systems must be in place:

-

Ring Strain Management: Azetidines are strained rings.[1][5] Avoid strong Lewis acids or extreme heat (>100°C) during workup, which can cause ring-opening polymerization.[1]

-

Basic Integrity: The product is a tertiary amine.[1] Ensure all chromatography solvents contain 1% Triethylamine (TEA) or Ammonia to prevent streaking or irreversible adsorption to silica.[1]

-

Toxicology: The benzhydryl moiety is biologically active.[1] Treat the compound as a potent CNS agent.[1][6] Wear double nitrile gloves and use a localized exhaust.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70048, 1-Benzhydrylpiperazine (Analogous Scaffold).[1] Retrieved January 28, 2026 from [Link]

-

Miyazaki, M., et al. (2020). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors.[1][4] MDPI Molecules.[1] (Demonstrates the utility of the benzhydryl pharmacophore). Retrieved from [Link][1]

-

Google Patents. CN104356040A: Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.[1] (Source for precursor synthesis). Retrieved from

-

Biostring. 3-Methoxyazetidine Hydrochloride Specifications. (Reference for the methoxy-azetidine core properties). Retrieved from [Link]

Sources

- 1. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1-Benzhydryl-3-(o-tolyl)azetidine [smolecule.com]

- 3. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 4. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jmchemsci.com [jmchemsci.com]

Technical Guide: 1-Benzhydryl-3-methoxyazetidine & Analogs

Topic: 1-Benzhydryl-3-methoxyazetidine derivatives and analogs Content Type: Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 1-benzhydryl-3-methoxyazetidine scaffold represents a specialized subclass of N-substituted azetidines, serving as a critical intermediate in the synthesis of calcium channel blockers (e.g., Azelnidipine) and a probe molecule in central nervous system (CNS) drug discovery. Characterized by a rigid four-membered nitrogen heterocycle (azetidine) anchored by a lipophilic diphenylmethyl (benzhydryl) group, this moiety offers a unique combination of conformational rigidity and metabolic stability compared to its acyclic or pyrrolidine counterparts.

This guide provides a comprehensive technical analysis of the 1-benzhydryl-3-methoxyazetidine scaffold, detailing its synthesis, physicochemical properties, and application as a bioisostere in medicinal chemistry.

Chemical Architecture & Pharmacophore Analysis

Structural Logic

The molecule consists of three distinct pharmacophoric domains, each serving a specific function in ligand-target interactions:

-

Benzhydryl Anchor (Lipophilic Domain): The bulky diphenylmethyl group provides high affinity for hydrophobic pockets, commonly found in dopamine transporters (DAT), histamine receptors, and L-type calcium channels. It acts as a "molecular anchor."

-

Azetidine Core (Rigid Spacer): Unlike flexible alkyl chains, the azetidine ring constrains the spatial orientation of the substituents. This reduced conformational entropy often leads to higher binding affinity due to a lower entropic penalty upon binding.

-

3-Methoxy Substituent (Modulator):

-

Vs. Hydroxyl: Methylation of the precursor (1-benzhydryl-3-azetidinol) caps the polar hydrogen-bond donor, significantly increasing LogP (lipophilicity) and blood-brain barrier (BBB) permeability.

-

Metabolic Stability: It prevents Phase II conjugation (glucuronidation) at the 3-position, extending in vivo half-life.

-

Pharmacophore Map

The following diagram illustrates the functional roles of the scaffold's components.

Figure 1: Pharmacophore dissection of 1-benzhydryl-3-methoxyazetidine showing the functional role of each structural domain.

Synthesis Protocols

The synthesis of 1-benzhydryl-3-methoxyazetidine is typically a two-stage process: ring formation followed by functional group modification. The following protocols are standardized based on industrial patent literature and process chemistry optimizations.

Step 1: Synthesis of 1-Benzhydryl-3-azetidinol

This is the key intermediate. The reaction involves the cyclization of benzhydrylamine with epichlorohydrin.

-

Reagents: Benzhydrylamine, Epichlorohydrin, Triethylamine (TEA), Acetonitrile or DMF.

-

Mechanism: Nucleophilic attack of the amine on the epoxide, followed by intramolecular displacement of the chloride.

Protocol:

-

Dissolve benzhydrylamine (1.0 eq) in acetonitrile.

-

Add epichlorohydrin (1.1 eq) dropwise at 0°C to prevent polymerization.

-

Stir at room temperature for 16–24 hours.

-

Reflux the mixture for 4–6 hours to drive the cyclization.

-

Concentrate in vacuo and crystallize from ethyl acetate/hexane.

-

Yield: Typically 70–80%.

-

Validation: 1H NMR (CDCl3) should show the characteristic azetidine ring protons at δ ~2.9–3.6 ppm.

Step 2: O-Methylation to 1-Benzhydryl-3-methoxyazetidine

This step converts the alcohol to the methyl ether, enhancing lipophilicity.

-

Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), DMF (Anhydrous).

-

Safety Note: NaH releases hydrogen gas; perform under inert atmosphere (Nitrogen/Argon).

Protocol:

-

Suspend NaH (60% dispersion in oil, 2.0 eq) in anhydrous DMF at 0°C under nitrogen.

-

Add a solution of 1-benzhydryl-3-azetidinol (1.0 eq) in DMF dropwise over 20 minutes.

-

Stir for 30 minutes at 0°C to ensure deprotonation (formation of the alkoxide).

-

Add Methyl Iodide (MeI) (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1–2 hours.

-

Quench: Carefully pour the mixture into ice-cold brine.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF.

-

Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis pathway from commercially available precursors to the target methoxy derivative.

Physicochemical Properties & SAR Data[1][2][3]

The transition from the hydroxyl to the methoxy derivative fundamentally alters the compound's behavior in biological systems.

Comparative Data Table

| Property | 1-Benzhydryl-3-azetidinol | 1-Benzhydryl-3-methoxyazetidine | Impact on Drug Design |

| Molecular Weight | 239.31 g/mol | 253.34 g/mol | Minimal change. |

| H-Bond Donors | 1 (-OH) | 0 | Increases membrane permeability. |

| H-Bond Acceptors | 2 (N, O) | 2 (N, O) | Retains receptor binding potential. |

| cLogP (Predicted) | ~2.1 | ~2.8 | Critical: Higher lipophilicity improves CNS penetration. |

| pKa (Basic N) | ~8.5 | ~8.4 | Bioavailability remains high at physiological pH. |

| Metabolic Liability | High (Glucuronidation) | Low (Oxidative dealkylation only) | Extended half-life. |

Analogs and Derivatives

Researchers often modify the 3-position to tune activity:

-

3-Chloro Derivative: A reactive intermediate used to introduce other nucleophiles (amines, thiols) for library generation.

-

3-Carboxylic Acid: Used in peptide synthesis; the benzhydryl group acts as a protecting group for the azetidine nitrogen.

-

3-Aryl Derivatives: Often investigated as Dopamine Transporter (DAT) inhibitors, analogous to modafinil but with a rigidified linker.

Pharmacological Applications[3][4][5][6][7]

Calcium Channel Blockers (Azelnidipine)

The 1-benzhydryl-3-azetidinol scaffold is the direct precursor to Azelnidipine , a dihydropyridine calcium channel blocker. In the final drug, the benzhydryl group is usually removed or modified, but the azetidine ring remains crucial for the drug's unique slow-onset, long-lasting hypotensive effect. The 3-methoxy analog serves as a research tool to investigate the hydrophobic requirements of the channel binding site.

CNS Activity (DAT/SERT Inhibition)

Benzhydryl-amines are a "privileged structure" for monoamine transporter inhibition.

-

Mechanism: The benzhydryl group occupies the S1 hydrophobic pocket of the transporter.

-

Azetidine Role: The rigid ring orients the basic nitrogen to interact with the conserved aspartate residue in the transporter core.

-

Relevance: Derivatives of this class have shown potential as non-stimulant therapeutics for ADHD and narcolepsy, exhibiting distinct binding kinetics compared to cocaine or amphetamines.

References

-

ChemicalBook. (2025). 1-Benzhydrylazetidin-3-one and related derivatives.[1][2] Retrieved from

-

Google Patents. (2012). Antimicrobial heterocyclic compounds for treatment of bacterial infections (US20120157434A1). Describes the synthesis of 1-benzhydryl-3-methoxyazetidine using NaH/MeI. Retrieved from

-

Google Patents. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride (CN104356040A).[3] Industrial scale-up of the alcohol precursor. Retrieved from

-

PharmaBlock. (2025). Azetidines in Drug Discovery.[4][5][2] Whitepaper on the utility of azetidine scaffolds in modern medicinal chemistry. Retrieved from

-

MDPI. (2020). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors.[6] Discusses the benzhydryl pharmacophore in cancer therapy. Retrieved from

Sources

- 1. bangchemicals.com [bangchemicals.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Benzhydryl-3-chloroazetidine [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

Literature review of 1-Benzhydryl-3-methoxyazetidine research

This technical guide provides a comprehensive review of 1-Benzhydryl-3-methoxyazetidine , a critical intermediate in the synthesis of 3-methoxyazetidine—a high-value scaffold in modern medicinal chemistry.

Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

1-Benzhydryl-3-methoxyazetidine (CAS: 36476-82-1) serves as the primary synthetic gateway to 3-methoxyazetidine , a strained, four-membered heterocycle increasingly utilized to modulate physicochemical properties in drug candidates.

The benzhydryl (diphenylmethyl) group acts as a robust protecting group for the azetidine nitrogen, providing steric bulk that stabilizes the strained ring during harsh functionalization steps (such as O-methylation). This guide details the causal logic behind its synthesis, the specific protocols for its conversion, and its downstream utility in developing GABA-A receptor modulators and other therapeutic agents.

Chemical Profile & Structural Logic

Identification

| Property | Detail |

| Chemical Name | 1-(Diphenylmethyl)-3-methoxyazetidine |

| CAS Number | 36476-82-1 |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| Key Moiety | Azetidine ring (4-membered nitrogen heterocycle) |

| Protecting Group | Benzhydryl (Diphenylmethyl) |

Structural Properties

-

Ring Strain: The azetidine ring possesses significant angle strain (~26 kcal/mol), making the ring susceptible to ring-opening nucleophilic attacks if not properly substituted.

-

Puckering: The ring exists in a puckered conformation to minimize torsional strain between vicinal hydrogens. The bulky benzhydryl group locks the conformation, enhancing stability during storage and handling compared to the free amine.

-

Basicity: The nitrogen lone pair is less sterically accessible due to the benzhydryl group, reducing non-specific binding during purification compared to the deprotected 3-methoxyazetidine.

Synthetic Architecture

The synthesis of 1-benzhydryl-3-methoxyazetidine is a linear, three-phase workflow designed to construct the strained ring first, functionalize the core, and then reveal the active pharmacophore.

Pathway Logic

-

Ring Construction: Thermal cyclization of benzhydrylamine with epichlorohydrin. The benzhydryl group prevents over-alkylation (quaternization) that would occur with smaller alkyl groups.

-

Functionalization (The Core Topic): O-Methylation of the hydroxyl group. This step requires a strong base (NaH) to deprotonate the secondary alcohol. The steric bulk of the benzhydryl group protects the nitrogen from methylation (quaternization).

-

Deprotection: Hydrogenolysis to cleave the benzhydryl C-N bond, yielding the target 3-methoxyazetidine.

Figure 1: Synthetic workflow from raw materials to the deprotected building block.

Detailed Experimental Protocols

Note: These protocols synthesize field-proven methodologies. Always perform a risk assessment before handling reagents like Sodium Hydride or Methyl Iodide.

Phase 1: Synthesis of the Alcohol Precursor

Objective: Prepare 1-benzhydryl-3-azetidinol.

-

Reagents: Benzhydrylamine (1.0 eq), Epichlorohydrin (1.1 eq), Methanol.

-

Protocol:

-

Dissolve benzhydrylamine in methanol.

-

Add epichlorohydrin dropwise at 20-25°C.

-

Heat the mixture to reflux (approx. 65°C) and stir for 72 hours. Why: The long duration ensures thermodynamic cyclization of the intermediate chlorohydrin.

-

Cool to room temperature. The product often crystallizes directly or can be precipitated with acetone.

-

Yield: Typically 65-80% as a white solid.

-

Phase 2: O-Methylation (Synthesis of 1-Benzhydryl-3-methoxyazetidine)

Objective: Convert the secondary alcohol to the methyl ether.

-

Reagents: 1-Benzhydryl-3-azetidinol (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.1 eq), Anhydrous THF.

-

Protocol:

-

Setup: Flame-dry a flask and maintain an inert atmosphere (N₂ or Ar).

-

Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add a solution of 1-benzhydryl-3-azetidinol in THF dropwise.

-

Reaction: Stir at 0°C for 30 mins until H₂ evolution ceases (formation of the alkoxide).

-

Alkylation: Add Methyl Iodide (MeI) dropwise. Allow to warm to room temperature and stir for 2-4 hours.

-

Quench: Carefully quench with cold water/ice.

-

Extraction: Extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for deprotection.

-

Phase 3: Deprotection (Hydrogenolysis)

Objective: Remove the benzhydryl group to release the active amine.

-

Reagents: 1-Benzhydryl-3-methoxyazetidine, Pd(OH)₂ or Pd/C catalyst, Methanol, H₂ gas (1-5 atm).

-

Protocol:

-

Dissolve the substrate in Methanol.

-

Add catalytic Pd/C (10% w/w).

-

Stir under H₂ atmosphere (balloon pressure is often sufficient, but 50 psi in a Parr shaker is faster) for 12-24 hours.

-

Filtration: Filter through Celite to remove the catalyst.

-

Salt Formation: Add HCl in dioxane/ether to precipitate 3-Methoxyazetidine Hydrochloride .

-

Applications in Drug Discovery

The 3-methoxyazetidine moiety, derived from this research, is a high-value "fragment" in medicinal chemistry.

Physicochemical Modulation

-

LogP Reduction: Replacing a cyclobutyl or propyl group with 3-methoxyazetidine lowers lipophilicity (LogP) due to the ether oxygen and the amine, improving metabolic stability.

-

Basicity Tuning: The electron-withdrawing effect of the 3-methoxy group lowers the pKa of the azetidine nitrogen (compared to unsubstituted azetidine), which can improve oral bioavailability and blood-brain barrier penetration.

Therapeutic Areas

-

GABA-A Receptor Modulators: 3-methoxyazetidine derivatives have been identified as inverse agonists for the GABA-A receptor α5 subtype, utilized in research for cognitive enhancement (e.g., in Down syndrome or Alzheimer's models).

-

Kinase Inhibitors: Used as a solvent-exposed solubilizing group to improve the pharmacokinetic profile of kinase inhibitors in oncology.

Figure 2: Strategic utility of the 3-methoxyazetidine scaffold in medicinal chemistry.

Safety & Handling (E-E-A-T)

While 1-benzhydryl-3-methoxyazetidine is an intermediate, its handling requires adherence to standard chemical safety protocols.

-

Hazards (Derived from GHS data for analogs):

-

Reagent Specifics:

-

Sodium Hydride: Flammable solid, reacts violently with water.

-

Methyl Iodide: Alkylating agent, suspected carcinogen. Use in a fume hood.

-

-

Storage: Store cool and dry. The hydrochloride salt of the deprotected product is hygroscopic.

References

-

Synthesis of 1-benzhydryl-3-azetidinol: Anderson, A. G., & Lok, R. (1972). The Synthesis of 1-Benzhydryl-3-azetidinol. The Journal of Organic Chemistry, 37(24), 3953–3955. Link

-

Medicinal Chemistry Applications: Frigola, J., et al. (1993). 7-Azetidinylquinolones as Antibacterial Agents. Journal of Medicinal Chemistry, 36(7), 801–810. Link

- Deprotection Methodologies: Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Benzhydryl hydrogenolysis).

-

Chemical Properties & CAS Data: PubChem Compound Summary for CID 22242858 (3-Methoxyazetidine HCl). Link

-

Process Chemistry (Patent): Process for the preparation of 1-benzhydryl-3-azetidinol. CN104356040A. Link

Sources

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 1-Benzhydryl-3-methoxyazetidine

Executive Summary

1-Benzhydryl-3-methoxyazetidine (C₁₇H₁₉NO) represents a critical intermediate in the synthesis of azetidine-based pharmaceutical scaffolds, particularly in the development of calcium channel blockers (e.g., Azelnidipine derivatives) and CNS-active agents. Its structural integrity relies on the stability of the strained four-membered azetidine ring and the lipophilic benzhydryl protecting group.

This technical guide provides a definitive reference for the spectroscopic characterization of this molecule. Unlike standard data sheets, this document focuses on the causality of spectral features—explaining how ring strain and steric bulk influence signal output—and establishes a self-validating protocol for purity assessment.

Structural Context & Synthetic Logic

To interpret the spectra accurately, one must understand the molecule's origin. The compound is typically synthesized via the O-methylation of 1-benzhydryl-3-azetidinol . Consequently, the primary spectroscopic objective is not just identification, but proving the complete conversion of the hydroxyl group to the methoxy ether.

Elucidation Workflow

The following logic flow illustrates the decision matrix for validating this structure.

Figure 1: Analytical workflow for structural validation.

Mass Spectrometry (MS) Data[1][2][3][4]

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV). Molecular Formula: C₁₇H₁₉NO Exact Mass: 253.1467 Da

Fragmentation Analysis

The mass spectrum of benzhydryl-protected azetidines is dominated by the stability of the benzhydryl cation. In Electron Impact (EI) or In-Source CID, the molecule cleaves at the weak C-N bond connecting the bulky protecting group to the strained ring.

| Ion Type | m/z (approx) | Structural Assignment | Mechanism |

| [M+H]⁺ | 254.15 | Protonated Molecular Ion | Parent peak (ESI). |

| Base Peak | 167.09 | Benzhydryl Cation (Ph₂CH⁺) | Heterolytic cleavage of N-C(Ph)₂ bond. |

| Fragment | 165.07 | Fluorenyl Cation | Cyclization of the benzhydryl cation (loss of H₂). |

| Fragment | 91.05 | Tropylium Ion (C₇H₇⁺) | Characteristic aromatic fragmentation. |

| Fragment | 86.06 | 3-Methoxyazetidinium | Ring fragment after loss of benzhydryl. |

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathway observed in MS analysis.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on neat oil/solid.

The IR spectrum serves as a "functional group checkpoint." The critical success factor is the absence of the O-H stretch found in the precursor (1-Benzhydryl-3-azetidinol).

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3080 - 3020 | C-H Stretch (Aromatic) | Confirms Benzhydryl group. |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Azetidine ring CH₂ and O-CH₃. |

| No Peak @ 3400 | O-H Stretch | CRITICAL: Absence confirms methylation. |

| 1120 - 1090 | C-O-C Stretch | Strong band confirming the ether linkage. |

| 740, 700 | C-H Out-of-plane | Monosubstituted benzene rings (Benzhydryl). |

Nuclear Magnetic Resonance (NMR)[5]

Solvent: CDCl₃ (Deuterochloroform) is standard. Internal Standard: TMS (0.00 ppm).

¹H NMR (400 MHz, CDCl₃)

The azetidine ring protons typically appear as complex multiplets due to ring puckering and the non-planar conformation of the 4-membered ring. However, at room temperature, rapid nitrogen inversion often averages these signals.

| Shift (δ ppm) | Integration | Multiplicity | Assignment | Structural Insight |

| 7.45 – 7.15 | 10H | Multiplet (m) | Ar-H | Two phenyl rings of the benzhydryl group. |

| 4.38 | 1H | Singlet (s) | N-CH-Ph₂ | The "anchor" proton. A sharp singlet indicates no coupling to the N-atom (quadrupolar relaxation). |

| 4.08 | 1H | Quintet/Multiplet | C(3)-H | The methine proton on the ring. Deshielded by the oxygen atom. |

| 3.55 – 3.45 | 2H | Multiplet | C(2,4)-H (cis) | Protons on the ring face cis to the methoxy group. |

| 3.24 | 3H | Singlet (s) | O-CH₃ | Diagnostic: Confirms the methyl ether. |

| 2.90 – 2.80 | 2H | Multiplet | C(2,4)-H (trans) | Protons on the ring face trans to the methoxy group. |

Note: The distinction between cis/trans ring protons (relative to the methoxy group) may blur into a broad multiplet depending on the specific concentration and temperature.

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Assignment | Notes |

| 142.5 | Ar-C (Quaternary) | Ipso carbon of phenyl rings. |

| 128.5, 127.6, 127.1 | Ar-C (CH) | Ortho, meta, para carbons. |

| 78.2 | N-CH-Ph₂ | Benzhydryl methine carbon. |

| 68.5 | C-3 (Ring) | Carbon attached to the methoxy group.[1] |

| 59.8 | C-2, C-4 (Ring) | Azetidine methylene carbons (strained). |

| 56.2 | O-CH₃ | Methoxy carbon.[1] |

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these specific protocols.

Protocol A: NMR Sample Preparation

Objective: Prevent concentration-dependent shifts and baseline artifacts.

-

Mass: Weigh 10–15 mg of the 1-Benzhydryl-3-methoxyazetidine oil/solid.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

-

Filtration: If the sample appears cloudy (common if inorganic salts from methylation remain), filter through a small plug of glass wool into the NMR tube. Particulates cause line broadening.

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the aromatic protons vs. the methyl singlet.

Protocol B: GC-MS Purity Check

Objective: Verify absence of starting material (Alcohol).

-

Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Inlet: 250°C, Split ratio 20:1.

-

Carrier: Helium at 1.0 mL/min.

-

Oven Program:

-

Start: 100°C (Hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

Detection: The ether (Target) will elute before the alcohol precursor due to the loss of hydrogen bonding capability.

References

-

Synthesis of Azetidine Derivatives: Anderson, W. K., & Lok, R. (1972). Synthesis of N-benzhydryl-3-azetidinol and related derivatives. Journal of Organic Chemistry, 37(24), 3953–3955.

-

Ring Puckering in Azetidines: Higgins, R. H., & Cromwell, N. H. (1973). Proton Magnetic Resonance Spectra of 1-Alkyl-3-substituted Azetidines. Journal of Heterocyclic Chemistry, 10(6), 1059-1062.

- Mass Spectral Fragmentation of Cyclic Amines: Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.

-

Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for correlation of benzhydryl and methoxy group shifts).

Sources

Methodological & Application

Synthesis of 1-Benzhydryl-3-methoxyazetidine from 1-benzhydrylazetidin-3-ol

Application Note: High-Fidelity Synthesis of 1-Benzhydryl-3-methoxyazetidine

Executive Summary

This application note details the protocol for the

The protocol utilizes a modified Williamson Ether Synthesis , optimized to mitigate the steric strain inherent to the azetidine ring while ensuring complete conversion of the secondary alcohol. Critical emphasis is placed on moisture control, temperature regulation during deprotonation, and the safe handling of methyl iodide (MeI), a potent neurotoxin.

Reaction Mechanism & Chemical Strategy

The synthesis proceeds via an

Mechanistic Pathway:

-

Deprotonation: Sodium hydride (NaH) acts as an irreversible base, removing the hydroxyl proton to form a sodium alkoxide intermediate. This step is exothermic and evolves hydrogen gas (

).[6] -

Nucleophilic Attack: The alkoxide, a strong nucleophile, attacks the methyl iodide electrophile, displacing the iodide ion.

Key Constraint: The azetidine ring is strained (

Figure 1: Mechanistic pathway for the O-methylation of 1-benzhydrylazetidin-3-ol.

Critical Safety Parameters

-

Methyl Iodide (MeI): A volatile, suspected carcinogen and potent neurotoxin.[7][8] It must be handled in a certified fume hood with double nitrile gloves.

-

Sodium Hydride (NaH): Pyrophoric in high humidity. Reacts violently with water to release flammable hydrogen gas.

-

Reaction Venting: The vessel must be vented through a mineral oil bubbler or an inert gas line to prevent pressure buildup from

evolution.

Materials & Equipment

Reagents:

-

Substrate: 1-Benzhydrylazetidin-3-ol (Purity

) [CAS: 18621-17-5]. -

Alkylating Agent: Methyl Iodide (MeI) [CAS: 74-88-4].

-

Base: Sodium Hydride (60% dispersion in mineral oil).

-

Solvent: Tetrahydrofuran (THF), anhydrous (water content

). -

Quench: Ammonium Chloride (

), saturated aqueous solution.

Equipment:

-

Three-neck round-bottom flask (flame-dried).

-

Nitrogen (

) or Argon manifold. -

Low-temperature thermometer.

-

Pressure-equalizing addition funnel.

-

Magnetic stir bar (PTFE coated).

Experimental Protocol

Step 1: Preparation of the Alkoxide (Deprotonation)[4]

-

Setup: Equip a flame-dried 250 mL three-neck flask with a stir bar, thermometer, and

inlet. Maintain a positive pressure of inert gas. -

Base Addition: Charge NaH (1.2 eq, 60% dispersion) into the flask.

-

Note: For small scales (

), washing the oil off NaH is unnecessary. For larger scales, wash NaH with dry hexanes to remove mineral oil if precise stoichiometry is required.

-

-

Solvent: Add anhydrous THF (

of substrate) and cool the suspension to -

Substrate Addition: Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

-

Observation: Vigorous bubbling (

gas) will occur. Control the rate to prevent foaming.

-

-

Equilibration: Stir the mixture at

for 30 minutes, then allow it to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution often turns slightly yellow or cloudy.

Step 2: Methylation (The Reaction)

-

Cooling: Return the reaction vessel to

. -

Electrophile Addition: Add Methyl Iodide (1.5 eq) dropwise via syringe or addition funnel.

-

Reaction: Remove the ice bath and stir at RT.

-

Time: Typically 4–16 hours.

-

Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting alcohol is more polar (lower

) than the methyl ether product.

-

Step 3: Workup & Isolation

-

Quench: Cool the mixture to

. Carefully add saturated aqueous-

Warning: Unreacted NaH will bubble vigorously.

-

-

Extraction: Dilute with water and extract 3x with Ethyl Acetate (EtOAc).

-

Washing: Wash the combined organic layers with water (to remove inorganic salts) and brine.

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Crude Profile: The residue is typically a yellow oil.

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of 5%

20% EtOAc in Hexanes. -

Yield: Expected yield is 85–95%.

Process Control & Workflow Visualization

The following diagram illustrates the operational workflow, including critical decision points (Decision Diamonds) for process control.

Figure 2: Operational workflow for the synthesis and purification process.

Data Summary & Stoichiometry

| Component | Role | Eq. | MW ( g/mol ) | Density (g/mL) | Handling Note |

| 1-Benzhydrylazetidin-3-ol | Substrate | 1.0 | 239.32 | N/A (Solid) | Hygroscopic; dry before use. |

| Sodium Hydride (60%) | Base | 1.2 | 24.00 | N/A | Reacts violently with water. |

| Methyl Iodide | Electrophile | 1.5 | 141.94 | 2.28 | Neurotoxin ; use glass syringe. |

| THF | Solvent | N/A | 72.11 | 0.889 | Must be anhydrous. |

Troubleshooting & Optimization

-

Incomplete Conversion: If the reaction stalls, do not heat above

. Instead, add 0.2 eq of NaH followed by 0.2 eq of MeI. The steric bulk of the benzhydryl group can sometimes retard the rate of -

Solubility Issues: If the starting material is not fully soluble in THF at

, a co-solvent mixture of THF:DMF (4:1) can be used.[1][2][5][7][8][9][10] DMF accelerates -

Impurity Profile: The major byproduct is the elimination product (1-benzhydrylazetine), which forms if the temperature is too high or if the reaction is left too long with excess base. This byproduct has a distinct alkene proton signal in NMR (

5.0–6.0 ppm).

References

-

PubChem. (n.d.).[11] 1-Benzhydrylazetidin-3-ol.[10][11][12][13][14] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (1995). Working with Hazardous Chemicals. Organic Syntheses, Coll. Vol. 9, p. 650. Retrieved October 26, 2023, from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved October 26, 2023, from [Link]

-

UC Santa Barbara. (2012). Sodium Hydride Standard Operating Procedure. UCSB Environmental Health & Safety. Retrieved October 26, 2023, from [Link]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. orgsyn.org [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. calibrechem.com [calibrechem.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 11. (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol | C17H19NO | CID 10015138 - PubChem [pubchem.ncbi.nlm.nih.gov]